1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-
CAS No.: 585571-70-6
Cat. No.: VC16883211
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 585571-70-6 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 1-methyl-2-(prop-2-enoxymethyl)indole |
| Standard InChI | InChI=1S/C13H15NO/c1-3-8-15-10-12-9-11-6-4-5-7-13(11)14(12)2/h3-7,9H,1,8,10H2,2H3 |
| Standard InChI Key | OBPHVNICCGDZEQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1COCC=C |
Introduction
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- is a chemical compound with the CAS Number 585571-70-6. It belongs to the indole family, which is a class of heterocyclic aromatic organic compounds. The molecular formula of this compound is C13H15NO, and its molecular weight is approximately 201.26 g/mol.
Synthesis and Preparation
The synthesis of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves multi-step organic reactions. These may include alkylation reactions to introduce the methyl group at the N-1 position and etherification reactions to attach the (2-propenyloxy)methyl group at the C-2 position. Detailed synthesis protocols often require careful control of reaction conditions to ensure high purity and yield.
Applications and Research Findings
While specific applications of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- are not widely documented in the available literature, compounds within the indole family are known for their diverse biological activities. These include potential roles in pharmaceuticals, such as serotonin receptor modulators, and in materials science for their optical properties.
| Potential Application | Description |
|---|---|
| Pharmaceuticals | Potential for biological activity, such as serotonin receptor modulation. |
| Materials Science | Optical properties may be useful in advanced materials. |
Safety and Handling
Handling of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- requires standard laboratory precautions. This includes wearing protective clothing, gloves, and safety glasses. The compound should be stored in a well-ventilated area away from heat sources and incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume